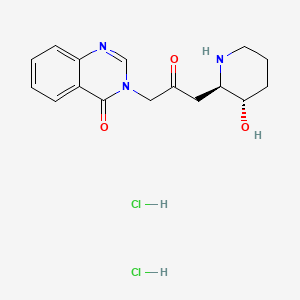

Febrifugine dihydrochloride

概要

説明

準備方法

合成経路と反応条件: フェブリフジンの合成には、いくつかのステップが含まれます。 一般的な合成経路の1つは、保護されたケトンと2-ベンジルオキシ-1-トリメチルシリルオキシフェノキシエタンを、プロピオニトリル中でトリフレートスズ(II)とキラルアミンを用いて縮合させることから始まります . その後、アルドール反応生成物は脱水素化され、還元されて保護されたヒドロキシエステルが得られます。 その後のステップには、最終生成物を得るための還元、酸化、および縮合反応が含まれます .

工業生産方法: フェブリフジンの工業生産は、通常、同様の合成経路を伴いますが、大規模生産のために最適化されています。 これには、最終生成物の高収率と純度を確保するためのスケーラブルな反応条件と精製方法の使用が含まれます .

化学反応の分析

反応の種類: フェブリフジンは、以下を含むさまざまな化学反応を起こします。

酸化: フェブリフジンは、酸化されてキナゾリンオン誘導体を形成することができます。

還元: 還元反応は、ピペリジン環構造を修飾することができます。

一般的な試薬と条件:

酸化: オキサリルクロリドやジメチルスルホキシド(DMSO)などの酸化剤が一般的に使用されます。

還元: ジイソブチルアルミニウムヒドリド(DIBAL)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまなキナゾリンオン誘導体と修飾されたピペリジン環構造が含まれます .

4. 科学研究の応用

フェブリフジン (塩酸塩) は、幅広い科学研究の応用を有しています。

科学的研究の応用

Antileishmanial Activity

Recent studies have identified febrifugine dihydrochloride as a promising candidate for treating visceral leishmaniasis , a severe form of leishmaniasis caused by Leishmania donovani.

- Mechanism of Action : this compound targets the trypanothione reductase enzyme in Leishmania, leading to increased production of reactive oxygen species (ROS), which triggers apoptosis-like cell death in the parasites .

- Efficacy : In experimental assays, this compound demonstrated an IC50 value of 7.16 nM against the promastigotes of L. donovani, significantly outperforming the standard treatment, miltefosine, which had an IC50 of 11.41 μM .

- In Vivo Studies : In mouse models, febrifugine treatment resulted in a 62% reduction in parasite load compared to 55% with miltefosine .

Antimalarial Properties

Historically, febrifugine has been utilized for its antimalarial effects against Plasmodium species.

- Clinical Trials : Early trials indicated its effectiveness against the Chesson strain of Plasmodium vivax, establishing its role as an anti-malarial agent .

- Synthetic Analogues : Research into synthetic analogues of febrifugine has shown enhanced antimalarial activity, suggesting that modifications to the chemical structure can improve efficacy and reduce toxicity .

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties.

- Cytokine Modulation : Studies indicate that febrifugine enhances pro-inflammatory cytokine responses, which could be beneficial in certain therapeutic contexts where immune activation is desired .

- Potential Applications : Its immunomodulatory effects suggest potential applications in treating autoimmune diseases and chronic inflammatory conditions .

Other Therapeutic Uses

The versatility of this compound extends to several other medical applications:

- Anti-fibrotic Properties : Compounds derived from febrifugine are being explored for their ability to inhibit fibrosis, making them candidates for treating conditions like scleroderma and liver fibrosis .

- Neuroprotective Effects : Some studies indicate potential neuroprotective roles due to its ability to promote autophagy and inhibit toxic protein synthesis associated with neurodegenerative diseases like Huntington's disease .

Data Summary Table

| Application Area | Mechanism/Action | Efficacy/Findings |

|---|---|---|

| Antileishmanial | Targets trypanothione reductase; induces ROS production | IC50 = 7.16 nM; 62% reduction in parasite load |

| Antimalarial | Inhibits Plasmodium growth | Effective against P. vivax; synthetic analogues show enhanced activity |

| Anti-inflammatory | Modulates cytokine response | Potential use in autoimmune diseases |

| Anti-fibrotic | Inhibits fibrosis pathways | Useful in scleroderma and liver fibrosis treatments |

| Neuroprotective | Promotes autophagy; inhibits toxic protein synthesis | Potential applications in neurodegenerative disorders |

Case Studies and Research Findings

- Antileishmanial Study : A comprehensive study demonstrated that this compound significantly reduces parasite load in infected mice while maintaining liver safety profiles .

- Antimalarial Research : Clinical trials reaffirmed its historical use against malaria, with ongoing research into its synthetic derivatives suggesting improved therapeutic profiles .

- Inflammation and Fibrosis : Investigations into febrifugine's role in modulating immune responses and fibrosis have opened new avenues for treating chronic inflammatory diseases .

作用機序

フェブリフジンは、主にタンパク質合成に関与する酵素であるプロリルtRNA合成酵素(ProRS)を阻害することによってその効果を発揮します . この阻害は、非荷電プロリルtRNAの蓄積につながり、アミノ酸飢餓応答と統合ストレス応答を引き起こします。 これらの経路は、その抗マラリア、抗線維化、および抗炎症効果に寄与しています .

類似の化合物:

イソフェブリフジン: Dichroa febrifuga から単離された別のアルカロイドで、類似の抗マラリア特性を有しています.

ハロフギノン: フェブリフジンの合成誘導体で、治療特性が向上し、毒性が低下しています.

比較: フェブリフジンは、その強力な抗マラリア活性と新規の作用機序によって独特です。 その強い催吐作用により、臨床的使用は制限されています . 一方、ハロフギノンは、これらの制限を克服するために開発され、獣医学ではコクシジウム抑制剤として、そして研究ではその抗線維化および抗癌特性のために使用されています .

類似化合物との比較

Isofebrifugine: Another alkaloid isolated from Dichroa febrifuga with similar antimalarial properties.

Halofuginone: A synthetic derivative of febrifugine with enhanced therapeutic properties and reduced toxicity.

Comparison: Febrifugine is unique due to its potent antimalarial activity and novel mechanism of action. its strong emetic effects limit its clinical use . Halofuginone, on the other hand, has been developed to overcome these limitations and is used in veterinary medicine as a coccidiostat and in research for its antifibrotic and anticancer properties .

生物活性

Febrifugine dihydrochloride is a quinazolinone alkaloid derived from the traditional Chinese medicinal plant Dichroa febrifuga. This compound has garnered attention for its biological activities, particularly against malaria and other infectious diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, toxicity, and potential therapeutic applications.

Febrifugine exhibits its antimalarial properties primarily through the inhibition of hemozoin formation, which is crucial for the maturation of the malaria parasite Plasmodium falciparum during the trophozoite stage. By disrupting this process, febrifugine prevents the parasite from detoxifying heme, leading to its death .

Efficacy Against Malaria

Research indicates that febrifugine is significantly more potent than traditional antimalarial agents like quinine. In comparative studies, febrifugine demonstrated an IC50 value approximately 100 times lower than that of quinine against P. cynomolgi malaria in primate models .

Table 1: Comparative Efficacy of Febrifugine and Other Antimalarials

| Compound | IC50 (μM) | Relative Efficacy |

|---|---|---|

| Febrifugine | 1.6 | 100x more active than quinine |

| Quinine | 169 | Reference |

| Chloroquine | 23 | Less effective |

Toxicity Profile

Despite its efficacy, febrifugine's clinical use has been limited due to its hepatotoxicity. Studies have shown that febrifugine can be metabolized into reactive intermediates that form covalent adducts with cellular macromolecules, leading to DNA damage and cell death . The liver toxicity associated with febrifugine has prompted researchers to synthesize analogues with reduced toxicity profiles.

Table 2: Toxicity Comparison of Febrifugine and Its Analogs

| Compound | Toxicity (LD50) | Notes |

|---|---|---|

| Febrifugine | High | Significant liver toxicity |

| Isofebrifugine | Moderate | Reduced toxicity |

| Novel Analogues | Low | Over 100x less toxic |

Research Findings and Case Studies

Recent studies have focused on synthesizing analogues of febrifugine that maintain antimalarial activity while reducing toxicity. For example, novel compounds designed with structural modifications have shown superior efficacy against both chloroquine-sensitive and resistant strains of P. falciparum while exhibiting significantly lower cytotoxicity in hepatocyte assays .

A notable case study involved a clinical trial where febrifugine was administered to patients with visceral leishmaniasis. The results indicated promising outcomes in terms of infection clearance, although side effects were noted .

Potential Therapeutic Applications

Beyond its antimalarial properties, this compound has been explored for other therapeutic applications:

- Antifibrotic Properties : Research suggests that derivatives of febrifugine may possess anti-fibrotic effects useful in treating chronic inflammatory diseases .

- Cancer Research : Preliminary studies indicate potential applications in cancer therapy due to its effects on apoptosis and cell cycle regulation .

特性

IUPAC Name |

3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3.2ClH/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22;;/h1-2,4-5,10,14-15,17,21H,3,6-9H2;2*1H/t14-,15+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHYEILHQUTIR-AMTWEWDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32434-42-7 | |

| Record name | Febrifugine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032434427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32434-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBRIFUGINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K922TFG9SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。